molecular formula C24H22N2O3S B4162200 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B4162200
M. Wt: 418.5 g/mol
InChI Key: VTZLFXDMRKITBP-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a thienyl group, and a dimethoxyphenyl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-15(16-10-11-21(28-2)22(13-16)29-3)25-24(27)18-14-20(23-9-6-12-30-23)26-19-8-5-4-7-17(18)19/h4-15H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZLFXDMRKITBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the thienyl group and the dimethoxyphenyl moiety. The final step involves the formation of the carboxamide linkage.

    Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Thienyl Group: The thienyl group can be introduced via a Suzuki coupling reaction, where a thienylboronic acid is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Addition of Dimethoxyphenyl Moiety: The dimethoxyphenyl group can be added through a Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzoyl chloride reacts with the quinoline-thienyl intermediate in the presence of a Lewis acid catalyst.

    Formation of Carboxamide Linkage: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide linkage under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide and N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-thienyl)cyclohexanamine oxalate share structural similarities.

    Uniqueness: The presence of the quinoline core and the specific arrangement of functional groups in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide
Reactant of Route 2
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N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide

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